N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O2/c16-10-5-9(1-2-11(10)17)7-20-13(23)6-14-21-22-15(24-14)12-8-18-3-4-19-12/h1-5,8H,6-7H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSZGVAKRUMSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CC2=NN=C(O2)C3=NC=CN=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the pyrazinyl group: The pyrazinyl moiety can be introduced through a nucleophilic substitution reaction.
Attachment of the chloro-fluorophenyl group: This step involves the reaction of the intermediate with a chloro-fluorophenyl derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro groups can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The oxadiazole and pyrazinyl groups contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 1,3,4-oxadiazole derivatives reported in the literature. Key differences in substituents, synthesis routes, and biological activities are highlighted.
Structural and Functional Group Comparisons
Table 1: Structural Features of Selected 1,3,4-Oxadiazole Derivatives
Pharmacological and Physicochemical Comparisons
- Electron-Deficient Moieties : The pyrazine ring may offer stronger π-π stacking interactions compared to pyridine () or benzothiazole () groups.
- Biological Activity :
- Antimicrobial Activity : Diphenylmethyl and benzothiazole analogs show broad-spectrum antimicrobial effects (MIC: 4–32 µg/mL) .
- Anticancer Activity : Nitrothiazole and tetrahydronaphthalenyloxy derivatives induce apoptosis in A549 and C6 cells (IC₅₀: 12–28 µM) .
- Enzyme Inhibition : Benzodioxole derivatives inhibit α-glucosidase (IC₅₀: 18.3 µM) and butyrylcholinesterase (IC₅₀: 9.7 µM) .
Biological Activity
N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,3,4-oxadiazole ring and a pyrazine moiety, which are known for their diverse pharmacological effects. The presence of the chlorofluorophenyl group is significant as it can enhance lipophilicity and biological activity.
Antimicrobial Activity
Research has indicated that derivatives containing the 1,3,4-oxadiazole ring exhibit notable antimicrobial properties. For instance:
- Dhumal et al. (2016) reported that compounds with similar oxadiazole structures demonstrated strong inhibition against Mycobacterium bovis BCG. The mechanism involved binding to the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in bacteria .
- Paruch et al. (2020) synthesized various oxadiazole derivatives and identified several with promising antibacterial activity against M. tuberculosis, showing minimum inhibitory concentrations (MICs) as low as 4–8 µM .
Comparative Antimicrobial Activity Table
| Compound | Target Bacteria | MIC (µM) | Reference |
|---|---|---|---|
| Compound 21c | M. tuberculosis | 4–8 | Paruch et al. (2020) |
| Compound 30 | C. difficile | 0.003–0.03 | Salama et al. (2020) |
| Compound 17a-b | S. aureus, E. coli | Not specified | Desai et al. (2016) |
Anticancer Potential
The anticancer properties of oxadiazole derivatives have also been explored. Compounds similar to this compound have shown potential in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Key Enzymes : Some studies suggest that these compounds can inhibit enzymes involved in cancer cell metabolism, thereby reducing tumor growth.
- Induction of Apoptosis : Certain oxadiazole derivatives have been linked to the induction of apoptosis in cancer cells, making them candidates for further development in cancer therapy .
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Salama et al. (2020) synthesized a series of oxadiazole derivatives and tested their antimicrobial activities against various strains, finding significant efficacy against Clostridium difficile and Neisseria gonorrhoeae .
- Desai et al. highlighted that specific combinations of oxadiazole with other heterocycles could enhance both antimicrobial and anticancer activities through synergistic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
